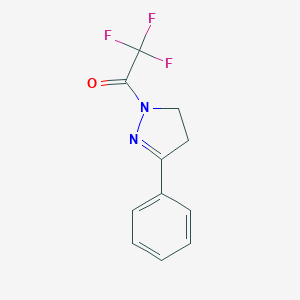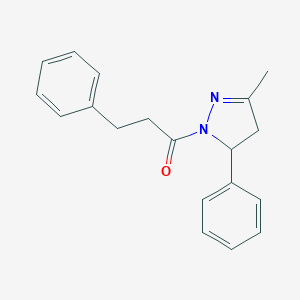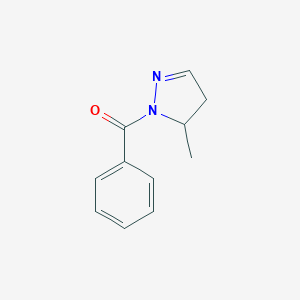![molecular formula C15H15FN4O3S B257843 N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, commonly known as FPTQ, is a synthetic compound that has been the subject of scientific research in recent years. FPTQ belongs to the class of pyrazolotriazine compounds and has been found to have potential applications in the field of medicine and drug development.
Wirkmechanismus
The mechanism of action of FPTQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. FPTQ has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate the cell cycle.
Biochemical and Physiological Effects:
FPTQ has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FPTQ has also been found to inhibit the migration and invasion of cancer cells. In addition, FPTQ has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FPTQ in lab experiments include its synthetic accessibility, high purity, and potential applications in drug development. However, the limitations of using FPTQ in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on FPTQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis of FPTQ to improve its yield and purity. Additionally, the potential applications of FPTQ in the treatment of other diseases, such as viral infections, should be explored. Finally, the development of FPTQ-based drugs and their clinical trials should be pursued.
Conclusion:
In conclusion, FPTQ is a synthetic compound that has potential applications in the field of medicine and drug development. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for further research. The synthesis of FPTQ has been optimized to improve its yield and purity, and its mechanism of action and molecular targets are still being investigated. The future directions for the research on FPTQ include the optimization of its synthesis, the exploration of its potential applications in the treatment of other diseases, and the development of FPTQ-based drugs.
Synthesemethoden
The synthesis of FPTQ involves a multi-step process that includes the reaction of 2-fluoroaniline with 2,4-pentanedione, followed by the reaction with thiosemicarbazide. The resulting product is further subjected to cyclization and oxidation to obtain FPTQ. The synthesis of FPTQ has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
FPTQ has been found to have potential applications in the field of drug development. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. FPTQ has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have antiviral activity against hepatitis C virus.
Eigenschaften
Produktname |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
Molekularformel |
C15H15FN4O3S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C15H15FN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-6-4-3-5-8(9)16/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24) |
InChI-Schlüssel |
NSYKTDSPBGRDLU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
Kanonische SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)


![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)


![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)